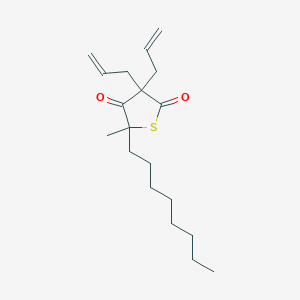
5-Methyl-5-octyl-3,3-bis(prop-2-enyl)thiolane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-5-octyl-3,3-bis(prop-2-enyl)thiolane-2,4-dione is an organic compound with a unique structure that includes a thiolane ring substituted with methyl, octyl, and prop-2-enyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-octyl-3,3-bis(prop-2-enyl)thiolane-2,4-dione typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a diene and a thiol. The reaction conditions often include the use of a catalyst such as a Lewis acid to facilitate the cyclization process.
Substitution Reactions: The introduction of the methyl, octyl, and prop-2-enyl groups can be achieved through substitution reactions. These reactions may involve the use of alkyl halides and a base to promote the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Methyl-5-octyl-3,3-bis(prop-2-enyl)thiolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, bases, and acids are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
5-Methyl-5-octyl-3,3-bis(prop-2-enyl)thiolane-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound’s potential therapeutic effects are being investigated, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
作用机制
The mechanism of action of 5-Methyl-5-octyl-3,3-bis(prop-2-enyl)thiolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Interaction with Cellular Membranes: The compound may interact with cellular membranes, altering their properties and affecting cell function.
Modulation of Signal Transduction Pathways: The compound can modulate signal transduction pathways, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
5-Methyl-5-octyl-3,3-bis(prop-2-enyl)thiolane-2,4-dione: This compound is unique due to its specific substitution pattern and thiolane ring structure.
This compound: Similar compounds include other thiolane derivatives with different substitution patterns, such as this compound.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiolane ring. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
847870-73-9 |
|---|---|
分子式 |
C19H30O2S |
分子量 |
322.5 g/mol |
IUPAC 名称 |
5-methyl-5-octyl-3,3-bis(prop-2-enyl)thiolane-2,4-dione |
InChI |
InChI=1S/C19H30O2S/c1-5-8-9-10-11-12-15-18(4)16(20)19(13-6-2,14-7-3)17(21)22-18/h6-7H,2-3,5,8-15H2,1,4H3 |
InChI 键 |
AGBIARLSXFYGHC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1(C(=O)C(C(=O)S1)(CC=C)CC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















